molecular formula C18H19N7O2 B11004598 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide

Cat. No.: B11004598
M. Wt: 365.4 g/mol
InChI Key: JMYQYYHJEQAPIX-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that features a triazolo-pyridazine core

Preparation Methods

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide typically involves multiple steps. The initial step often includes the formation of the triazolo-pyridazine core, followed by the introduction of the methoxy group. The final steps involve the coupling of the benzimidazole moiety and the propanamide side chain. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C18H19N7O2/c1-24-13-6-4-3-5-12(13)20-16(24)11-19-17(26)9-7-14-21-22-15-8-10-18(27-2)23-25(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,26)

InChI Key

JMYQYYHJEQAPIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

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